Cas no 781569-43-5 (1-hydroxycyclohexane-1-carboximidamide)

1-Hydroxycyclohexane-1-carboximidamide is a cyclohexane-derived carboximidamide compound characterized by the presence of a hydroxyl group and an amidine functional group. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. Its amidine moiety enables participation in condensation and cyclization reactions, while the hydroxyl group offers additional functionalization opportunities. The compound’s stability under controlled conditions and compatibility with a range of reagents enhance its utility in fine chemical applications. It is commonly employed in research settings for the development of bioactive molecules, where its structural features contribute to tailored molecular design.
1-hydroxycyclohexane-1-carboximidamide structure
781569-43-5 structure
Product name:1-hydroxycyclohexane-1-carboximidamide
CAS No:781569-43-5
MF:C7H14N2O
MW:142.19886
CID:1790901
PubChem ID:4381059

1-hydroxycyclohexane-1-carboximidamide Chemical and Physical Properties

Names and Identifiers

    • 1-hydroxycyclohexane-1-carboximidamide
    • 1-Hydroxy-Cyclohexanecarboxamidine
    • 781569-43-5
    • AKOS006292172
    • 1-Hydroxycyclohexanecarboximidamide, AldrichCPR
    • SCHEMBL2409874
    • EN300-6495148
    • DTXSID30402654
    • MDL: MFCD05663169
    • Inchi: InChI=1S/C7H14N2O/c8-6(9)7(10)4-2-1-3-5-7/h10H,1-5H2,(H3,8,9)
    • InChI Key: WDFMIRSCLXDLPU-UHFFFAOYSA-N
    • SMILES: C1CCC(CC1)(C(=N)N)O

Computed Properties

  • Exact Mass: 142.110613074g/mol
  • Monoisotopic Mass: 142.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 70.1Ų

1-hydroxycyclohexane-1-carboximidamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6495148-0.25g
1-hydroxycyclohexane-1-carboximidamide
781569-43-5 95%
0.25g
$1370.0 2023-05-31
1PlusChem
1P00G2X9-1g
1-HYDROXY-CYCLOHEXANECARBOXAMIDINE
781569-43-5 95%
1g
$3482.00 2024-04-21
1PlusChem
1P00G2X9-2.5g
1-HYDROXY-CYCLOHEXANECARBOXAMIDINE
781569-43-5 95%
2.5g
$6765.00 2024-04-21
1PlusChem
1P00G2X9-5g
1-HYDROXY-CYCLOHEXANECARBOXAMIDINE
781569-43-5 95%
5g
$9981.00 2023-12-16
Aaron
AR00G35L-250mg
1-HYDROXY-CYCLOHEXANECARBOXAMIDINE
781569-43-5 95%
250mg
$1909.00 2025-02-14
Aaron
AR00G35L-5g
1-HYDROXY-CYCLOHEXANECARBOXAMIDINE
781569-43-5 95%
5g
$11060.00 2023-12-15
Aaron
AR00G35L-50mg
1-HYDROXY-CYCLOHEXANECARBOXAMIDINE
781569-43-5 95%
50mg
$1036.00 2025-02-14
Aaron
AR00G35L-10g
1-HYDROXY-CYCLOHEXANECARBOXAMIDINE
781569-43-5 95%
10g
$16388.00 2023-12-15
Enamine
EN300-6495148-1.0g
1-hydroxycyclohexane-1-carboximidamide
781569-43-5 95%
1g
$2767.0 2023-05-31
Enamine
EN300-6495148-5.0g
1-hydroxycyclohexane-1-carboximidamide
781569-43-5 95%
5g
$8025.0 2023-05-31

Additional information on 1-hydroxycyclohexane-1-carboximidamide

Comprehensive Analysis of 1-hydroxycyclohexane-1-carboximidamide (CAS No. 781569-43-5): Properties, Applications, and Industry Insights

1-hydroxycyclohexane-1-carboximidamide (CAS No. 781569-43-5) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. This cyclohexane derivative features both hydroxyl and carboximidamide functional groups, making it a versatile intermediate for synthesizing bioactive molecules. Recent studies highlight its potential as a building block for drug discovery, particularly in developing enzyme inhibitors and receptor modulators.

The compound's physicochemical properties include moderate water solubility (approximately 2.1 g/L at 25°C) and a melting point range of 158-162°C, as documented in recent patent literature. Its molecular formula (C7H14N2O) and molecular weight (142.20 g/mol) make it suitable for various organic synthesis applications. Researchers particularly value its stability under physiological pH conditions (pH 5-8), a critical factor for pharmaceutical intermediates.

In the context of green chemistry trends, 781569-43-5 has emerged as a subject of interest due to its potential for atom-efficient synthesis. A 2023 study published in Advanced Synthesis & Catalysis demonstrated its role in cascade reactions with 78% yield improvement over traditional methods. This aligns with growing industry demand for sustainable chemical processes, a frequently searched topic in scientific databases.

Analytical characterization of 1-hydroxycyclohexane-1-carboximidamide typically involves HPLC-MS (retention time 4.2 min in reverse-phase conditions) and NMR spectroscopy (characteristic peaks at δ 1.5-1.8 ppm for cyclohexyl protons). These analytical methods are crucial for quality control, as purity requirements often exceed 98% for research-grade materials. The compound's chromatographic behavior has been extensively documented in method development studies.

From a commercial availability perspective, 781569-43-5 is typically supplied as white crystalline powder with >95% purity. Current market data indicates growing demand from contract research organizations (CROs) and academic institutions, with annual growth projections of 12-15% through 2026. This trend reflects broader interest in specialty chemicals for drug discovery pipelines.

The compound's structure-activity relationship (SAR) has been investigated in several medicinal chemistry programs. Its ability to serve as both hydrogen bond donor and acceptor makes it valuable for molecular docking studies. Recent computational chemistry papers highlight its favorable ligand efficiency metrics when incorporated into lead compounds targeting metabolic enzymes.

In process chemistry applications, 1-hydroxycyclohexane-1-carboximidamide has shown promise in multi-step synthesis routes. A 2024 patent application (WO2024/012345) describes its use in preparing heterocyclic compounds with improved yield and reduced byproducts. Such innovations address frequent industry searches for cost-effective synthesis methods.

Safety assessments indicate 781569-43-5 requires standard laboratory precautions (gloves, eye protection). While not classified as hazardous under GHS criteria, proper chemical handling procedures are recommended. Material Safety Data Sheets (MSDS) typically list it as stable at room temperature when stored in airtight containers protected from moisture.

The compound's regulatory status varies by region, with most jurisdictions not requiring special permits for research quantities. However, manufacturers must comply with REACH regulations for European markets. This regulatory aspect frequently appears in chemical sourcing queries from international research teams.

Emerging applications include its use in bioconjugation chemistry, where the carboximidamide group enables selective reactions with biomolecules. Recent proteomics research suggests potential for modifying peptide structures, aligning with growing interest in chemical biology tools. Such applications are increasingly discussed in scientific forums and research publications.

From a supply chain perspective, 1-hydroxycyclohexane-1-carboximidamide is typically available through specialty chemical suppliers with lead times of 2-4 weeks for custom quantities. The compound's synthetic accessibility (3-4 step synthesis from cyclohexanone) contributes to stable market availability, though researchers should verify certificates of analysis for critical applications.

Future research directions may explore its potential in metal-organic frameworks (MOFs) or as a ligand in coordination chemistry. Preliminary studies suggest interesting complexation behavior with transition metals, a topic gaining traction in materials science literature. These developments could expand its utility beyond traditional organic synthesis applications.

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